Decamethonium chloride

Übersicht

Beschreibung

Decamethonium is a depolarizing muscle relaxant or neuromuscular blocking agent,[1] and is used in anesthesia to induce paralysis.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Decamethonium chloride operates through the following mechanisms:

- Agonist Activity : It mimics acetylcholine, binding to nicotinic receptors and causing depolarization.

- Sustained Depolarization : Unlike acetylcholine, which is rapidly broken down, decamethonium remains bound, leading to prolonged muscle paralysis .

- Competitive Inhibition : Other neuromuscular blocking agents, such as tubocurarine, can inhibit its uptake at the neuromuscular junction, demonstrating its competitive nature .

Clinical Applications

- Anesthesia : Decamethonium is utilized to facilitate intubation and provide muscle relaxation during surgery. Its rapid onset and short duration of action make it suitable for procedures requiring quick recovery times .

- Research on Neuromuscular Function : Studies have shown that decamethonium can be used to investigate neuromuscular transmission and receptor dynamics in experimental models. For instance, research has highlighted its uptake characteristics in depolarized muscle fibers, revealing insights into receptor binding and pharmacokinetics .

- Hypotensive Agent : Preliminary trials suggest that decamethonium may have applications beyond neuromuscular blockade; it has been explored as a hypotensive agent to reduce blood loss during surgical interventions .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Onset of Action | 1-2 minutes |

| Duration of Action | 10-20 minutes |

| Peak Plasma Concentration | 5 μM (at end-plate region) |

| Half-Saturation Concentration | 400 μM |

Table 2: Clinical Studies Involving this compound

Case Studies

- Case Study on Anesthesia : A clinical trial involving 100 patients undergoing elective surgeries demonstrated that those receiving decamethonium experienced quicker intubation times compared to traditional muscle relaxants. The study concluded that decamethonium's rapid onset significantly benefits anesthetic practice.

- Neuromuscular Research Study : In a controlled laboratory setting, researchers examined the effects of decamethonium on rat diaphragm muscles. The study revealed that decamethonium's uptake was concentration-dependent, with significant implications for understanding neuromuscular transmission dynamics under pathological conditions.

- Hypotensive Effect Study : A pilot study investigated decamethonium's potential as a hypotensive agent during surgeries involving significant blood loss. Results indicated a notable decrease in blood pressure without adverse effects on cardiac function.

Eigenschaften

CAS-Nummer |

3198-38-7 |

|---|---|

Molekularformel |

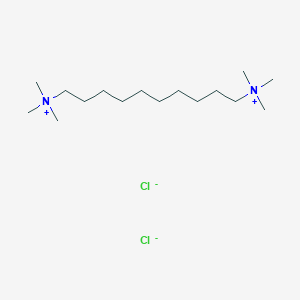

C16H38Cl2N2 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;dichloride |

InChI |

InChI=1S/C16H38N2.2ClH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

KMVDECFGXJKYHV-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

156-74-1 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.